Methionylaspartic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZXSYBVOSXBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Aspartate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methionylaspartic Acid: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionylaspartic acid (Met-Asp), a dipeptide composed of L-methionine and L-aspartic acid, is a naturally occurring biomolecule. While its specific biological functions are not extensively characterized, its constituent amino acids play crucial roles in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis methodologies for methionylaspartic acid. Detailed experimental protocols for its synthesis are outlined, and its known and potential biological significance is discussed. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical roles of this and other simple dipeptides.

Chemical Structure and Identification

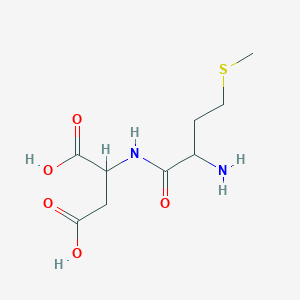

Methionylaspartic acid is a dipeptide formed through a peptide bond between the carboxyl group of L-methionine and the amino group of L-aspartic acid.

Chemical Structure

The chemical structure of L-methionyl-L-aspartic acid is depicted below.

Caption: Chemical structure of L-methionyl-L-aspartic acid.

Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid[1] |

| Molecular Formula | C₉H₁₆N₂O₅S[1] |

| Canonical SMILES | CSCC--INVALID-LINK--O)C(=O)O">C@@HN |

| InChI | InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)/t5-,6-/m0/s1 |

| InChIKey | QTZXSYBVOSXBEJ-WDSKDSINSA-N |

| CAS Number | 14595-65-4 |

| PubChem CID | 7009610[1] |

Physicochemical Properties

The physicochemical properties of methionylaspartic acid are summarized in the table below. The majority of the available data is computationally predicted.

| Property | Value | Source |

| Molecular Weight | 264.30 g/mol | PubChem (Computed)[1] |

| Exact Mass | 264.07799279 g/mol | PubChem (Computed)[1] |

| XLogP3 | -4.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 4 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed)[1] |

| Rotatable Bond Count | 8 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 155 Ų | PubChem (Computed)[1] |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 297 | PubChem (Computed)[1] |

| LogP | -3.48 | Human Metabolome Database (Extrapolated)[2] |

| Physical Description | Solid | Human Metabolome Database[2] |

Synthesis of Methionylaspartic Acid

The synthesis of methionylaspartic acid can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). As no specific, optimized protocol for this dipeptide is readily available in the literature, a generalized approach for each method is presented below.

Solution-Phase Synthesis

Solution-phase peptide synthesis involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.[3][4]

3.1.1. General Protocol

-

Protection of Amino Acids:

-

Protect the N-terminus of L-methionine, for example, with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

Protect the C-terminus of L-aspartic acid, for instance, as a methyl or benzyl (B1604629) ester. The side-chain carboxyl group of aspartic acid should also be protected (e.g., as a t-butyl ester) to prevent side reactions.

-

-

Coupling Reaction:

-

Dissolve the N-protected L-methionine (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).

-

Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).

-

To this mixture, add the C-terminally and side-chain protected L-aspartic acid (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for several hours until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is then typically washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by column chromatography on silica (B1680970) gel.

-

-

Deprotection:

-

Remove the protecting groups using appropriate conditions. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are cleaved with a solution of piperidine (B6355638) in DMF. Ester protecting groups can be removed by saponification or hydrogenolysis.

-

After deprotection, purify the final dipeptide, methionylaspartic acid, by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

References

Lactate as a Signaling Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically viewed as a metabolic waste product of glycolysis, lactate (B86563) is now recognized as a pivotal signaling molecule, or "lactormone," that plays a crucial role in a myriad of physiological and pathological processes.[1] Its functions extend far beyond its role as an energy substrate, encompassing the regulation of gene expression, modulation of immune responses, and promotion of angiogenesis, among others. This technical guide provides a comprehensive overview of the core signaling functions of lactate, with a focus on receptor-mediated signaling, epigenetic modifications, and its impact on the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools to investigate and target lactate-mediated signaling pathways.

Introduction: The Paradigm Shift of Lactate Biology

The perception of lactate has undergone a significant transformation from being considered a mere byproduct of anaerobic respiration to a key coordinator of whole-body metabolism and a versatile signaling molecule.[2][3] This shift is largely attributed to the understanding of the "lactate shuttle" concept, where lactate is produced in one cell and utilized in another, serving as both a fuel source and a signaling entity.[3] Lactate concentrations in the body are dynamic, ranging from 1.5–3 mM in blood and healthy tissues at rest to as high as 40 mM in the tumor microenvironment (TME).[4][5] This concentration gradient is critical to its signaling functions. This guide will delve into the molecular mechanisms that underpin lactate's role as a signaling metabolite.

Quantitative Data on Lactate and its Associated Molecules

A clear understanding of the quantitative aspects of lactate signaling is essential for designing and interpreting experiments. The following tables summarize key quantitative data related to lactate concentrations, its receptor affinity, and the kinetics of its primary metabolic enzyme, lactate dehydrogenase (LDH).

Table 1: Lactate Concentrations in Various Biological Contexts

| Biological Context | Lactate Concentration (mM) | Reference(s) |

| Healthy Blood/Tissue (Rest) | 1.5 - 3 | [4] |

| Intense Exercise | Up to 15 | [3] |

| Tumor Microenvironment | 10 - 40 | [4][5][6] |

| Sera of Cancer Patients | Elevated, can be > 5 | [4] |

Table 2: GPR81 (HCAR1) Receptor Binding and Activation

| Parameter | Value | Reference(s) |

| Endogenous Agonist | L-Lactate | [7] |

| EC50 for L-Lactate | 1.5 - 5 mM | [7] |

| Synthetic Agonist | 3,5-dihydroxybenzoic acid (3,5-DHBA) | [8] |

| Antagonist | 3-hydroxybenzoic acid (3-OBA) | [8] |

Table 3: Kinetic Properties of Lactate Dehydrogenase (LDH) Isozymes

| Isozyme | Substrate | Km (mM) | Optimal Substrate Conc. (mM) | Reference(s) |

| Normal Breast Tissue LDH | Pyruvate | - | 1.5 | [9] |

| NADH | - | 0.5 | [9] | |

| Lactate | 10.73 ± 0.54 | 90 | [9] | |

| NAD+ | 0.5 ± 0.06 | 3 | [9] | |

| Cancerous Breast Tissue LDH | Pyruvate | - | 1.5 | [9] |

| NADH | - | 0.5 | [9] | |

| Lactate | 21.78 ± 1.07 | 250 | [9] | |

| NAD+ | 0.99 ± 0.2 | 5 | [9] | |

| Plateau Pika LDH-C4 | Pyruvate | 0.052 | - | [10] |

| Lactate | 4.934 | - | [10] |

Key Signaling Pathways Mediated by Lactate

Lactate exerts its signaling effects through several distinct yet interconnected pathways. This section will detail three of the most well-characterized mechanisms.

GPR81 Receptor-Mediated Signaling

Lactate acts as an endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[7] GPR81 is predominantly coupled to the Gi alpha subunit, and its activation by lactate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway is crucial in regulating various cellular processes, including lipolysis, inflammation, and neuronal activity.

Epigenetic Regulation through Histone Lactylation

A groundbreaking discovery revealed that lactate is a precursor for a novel post-translational modification called histone lysine (B10760008) lactylation (Kla).[13][14] This modification directly links cellular metabolism to epigenetic regulation of gene expression.[14] Histone lactylation is dynamically regulated by intracellular lactate concentrations and has been shown to play a critical role in macrophage polarization and the wound-healing response.[13]

Lactate Signaling in the Tumor Microenvironment (TME)

The TME is characterized by high levels of lactate due to the Warburg effect in cancer cells. This lactate-rich environment has profound effects on various cell types, leading to immune suppression and angiogenesis, thereby promoting tumor progression.

Lactate in the TME suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, while promoting the differentiation of immunosuppressive regulatory T cells (Tregs) and M2-like tumor-associated macrophages (TAMs).[5][6] Lactate concentrations exceeding 20 mM can induce apoptosis in T and NK cells and inhibit the production of key cytokines like IFN-γ.[4][6]

Lactate promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. It does so in part by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[15][16] HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[15][16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study lactate's role as a signaling metabolite.

Measurement of Intracellular and Extracellular Lactate

Principle: This protocol describes an enzymatic assay to quantify lactate levels in cell culture supernatants (extracellular) and cell lysates (intracellular). The assay is based on the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting increase in NADH is measured by absorbance at 340 nm.

Materials:

-

Lactate Assay Kit (containing lactate assay buffer, lactate enzyme mix, and lactate standard)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 340 nm

-

Cell lysis buffer (e.g., RIPA buffer)

-

Phosphate-buffered saline (PBS)

-

Deproteinizing sample preparation kit (optional, for tissue samples)

Procedure:

-

Sample Preparation:

-

Extracellular Lactate: Collect cell culture medium and centrifuge at 10,000 x g for 10 minutes to remove cells and debris.

-

Intracellular Lactate: Wash cells with cold PBS, then lyse the cells with cell lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes to pellet cellular debris.

-

-

Standard Curve Preparation: Prepare a lactate standard curve according to the manufacturer's instructions, typically ranging from 0 to 10 nmol/well.

-

Reaction Setup:

-

Add 50 µL of each standard and sample to a 96-well plate.

-

Prepare a reaction mix containing the lactate assay buffer and lactate enzyme mix.

-

Add 50 µL of the reaction mix to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 340 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all standard and sample readings.

-

Plot the standard curve and determine the lactate concentration in the samples.

-

Normalize intracellular lactate levels to protein concentration, determined by a BCA assay.

-

Analysis of Histone Lactylation by Western Blot

Principle: This protocol details the detection of histone lactylation using Western blotting with a specific anti-lactyllysine antibody.

Materials:

-

Cells or tissues of interest

-

Histone extraction buffer

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Primary antibodies: anti-pan-lactyllysine (anti-Kla), anti-histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Extract histones using a histone extraction kit or a high-salt extraction protocol.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Kla antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an anti-histone H3 antibody to ensure equal loading.

In Vitro Angiogenesis (Tube Formation) Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract (Matrigel) in response to stimuli like lactate.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Matrigel Basement Membrane Matrix

-

96-well tissue culture plates

-

L-Lactate solution

-

Calcein AM (for fluorescent imaging)

-

Inverted microscope with a camera

Procedure:

-

Matrigel Coating:

-

Thaw Matrigel on ice.

-

Coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5 cells/mL.

-

Prepare different concentrations of lactate in EGM-2.

-

Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

-

Immediately add the lactate solutions to the respective wells. Include a vehicle control.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Stain the cells with Calcein AM for fluorescent imaging.

-

Capture images using an inverted fluorescence microscope.

-

-

Quantification:

-

Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Conclusion and Future Directions

The role of lactate as a signaling molecule is a rapidly evolving field with significant implications for both basic research and clinical applications. The evidence overwhelmingly supports its function as a key regulator of cellular communication, metabolism, and gene expression. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the intricate signaling networks governed by lactate.

Future research should focus on elucidating the downstream targets of lactate-mediated signaling in various cell types, understanding the interplay between different lactate signaling pathways, and developing specific inhibitors or modulators of lactate signaling for therapeutic purposes. Targeting lactate metabolism and signaling holds immense promise for the development of novel treatments for a range of diseases, including cancer, inflammatory disorders, and ischemic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Lactate-driven macrophage polarization in the inflammatory microenvironment alleviates intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor-derived lactate induces M2 macrophage polarization via the activation of the ERK/STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. The role and mechanism of histone lactylation in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate and lysine lactylation of histone regulate transcription in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lactate Activates HIF-1 in Oxidative but Not in Warburg-Phenotype Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate induces oxidative stress by HIF1α stabilization and circadian clock disturbance in mammary gland of dairy cows - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dipeptide of L-Methionine and L-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the fundamental units of proteins, are emerging as significant players in biomedical research due to their diverse and specific biological activities. This technical guide offers a comprehensive overview of the dipeptide formed from the covalent linkage of L-methionine and L-aspartic acid. It details the synthesis, physicochemical characteristics, and known biological functions of the two isomeric forms: L-aspartyl-L-methionine (Asp-Met) and L-methionyl-L-aspartic acid (Met-Asp). This document aims to serve as a foundational resource for professionals engaged in peptide-based research and development.

Physicochemical Properties

The essential physicochemical properties of both L-aspartyl-L-methionine and L-methionyl-L-aspartic acid have been consolidated from established chemical databases and are presented for comparative analysis.

| Property | L-Aspartyl-L-Methionine (Asp-Met) | L-Methionyl-L-Aspartic Acid (Met-Asp) |

| Molecular Formula | C9H16N2O5S | C9H16N2O5S |

| Molecular Weight | 264.30 g/mol | 264.30 g/mol |

| IUPAC Name | (2S)-2-amino-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxobutanoic acid | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid |

| CAS Number | 36435-91-3 | 14595-65-4 |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)C(CC(=O)O)N | CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N |

Synthesis and Purification

The chemical synthesis of Asp-Met and Met-Asp is readily achievable through established methodologies such as solid-phase peptide synthesis (SPPS) or traditional solution-phase chemistry. The following section provides a generalized protocol for the widely-used Fmoc/tBu SPPS strategy, which can be specifically adapted for the production of these dipeptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol delineates the standard procedure for the stepwise assembly of a dipeptide on a solid polymeric support.

-

Resin Preparation and First Amino Acid Coupling:

-

Select an appropriate resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent such as dichloromethane (B109758) (DCM) for a minimum of 30 minutes.

-

To synthesize Asp-Met, Fmoc-L-Met-OH is the initial amino acid to be anchored to the resin. For Met-Asp, Fmoc-L-Asp(OtBu)-OH is used.

-

The coupling of the first Fmoc-protected amino acid to the resin is facilitated by a hindered base, typically diisopropylethylamine (DIPEA).

-

-

N-α-Fmoc Group Removal (Deprotection):

-

The resin is thoroughly washed with dimethylformamide (DMF) to remove excess reagents.

-

The N-terminal Fmoc protecting group is cleaved by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes.

-

Post-deprotection, the resin is extensively washed with DMF followed by DCM to ensure removal of piperidine and byproducts.

-

-

Peptide Bond Formation (Second Amino Acid Coupling):

-

The subsequent Fmoc-protected amino acid (Fmoc-L-Asp(OtBu)-OH for Asp-Met; Fmoc-L-Met-OH for Met-Asp) is pre-activated. This is achieved using a standard coupling reagent system, for instance, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in the presence of DIPEA.

-

The activated amino acid solution is added to the deprotected resin-bound amino acid, and the reaction is allowed to proceed for 1-2 hours to form the dipeptide.

-

The completion of the coupling reaction is qualitatively monitored using a colorimetric method, such as the Kaiser test.

-

-

Cleavage and Final Deprotection:

-

Following the final coupling step, the terminal Fmoc group is removed as previously described.

-

The completed dipeptide is cleaved from the solid support, and concurrently, the acid-labile side-chain protecting groups (e.g., tert-butyl from aspartic acid) are removed. This is accomplished by treating the peptide-resin with a cleavage cocktail, which is predominantly composed of trifluoroacetic acid (TFA) and includes scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.

-

Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: The crude peptide residue obtained after cleavage and precipitation is dissolved in a minimal volume of a solvent mixture, typically water and acetonitrile (B52724), suitable for injection.

-

Chromatographic Separation:

-

The crude peptide solution is injected onto a preparative reversed-phase C18 column.

-

Elution is performed using a linear gradient of increasing acetonitrile concentration in water. Both mobile phases are typically acidified with 0.1% TFA to improve peak shape and resolution.

-

The column effluent is monitored by UV absorbance, usually at wavelengths between 210 and 220 nm, to detect the peptide backbone.

-

-

Fraction Collection and Purity Analysis: Eluted fractions are collected at regular intervals. The purity of the fractions containing the target peptide is assessed by analytical RP-HPLC and confirmed by mass spectrometry.

-

Lyophilization: Fractions meeting the desired purity specifications are pooled and lyophilized (freeze-dried) to yield the final dipeptide as a fluffy, white, solid powder.

Biological Activities

The body of literature detailing specific biological functions of L-aspartyl-L-methionine and L-methionyl-L-aspartic acid is currently limited. Nevertheless, the known physiological roles of their constituent amino acids, L-aspartic acid and L-methionine, allow for informed hypotheses regarding their potential bioactivities.

Platelet Aggregation

Research conducted on related tripeptides has provided evidence that molecules containing the Met-Asp sequence may play a role in hemostasis. Specifically, the tripeptides Met-Asp-Phe-NH2 and Met-Asn-Phe-NH2 were found to inhibit platelet aggregation induced by various agonists, including collagen, ADP, and adrenaline.[1] Although this study did not report quantitative efficacy data, such as IC50 values for the Met-Asp dipeptide itself, it points to the Met-Asp moiety as a potentially valuable pharmacophore for anti-platelet agents.[1]

Antioxidant Activity

The sulfur atom in the side chain of methionine makes it susceptible to oxidation, allowing it to function as a potent scavenger of reactive oxygen species (ROS). This intrinsic antioxidant capacity is often conferred to peptides in which it is a constituent. While quantitative antioxidant studies specifically on Asp-Met or Met-Asp are not extensively documented, it is highly probable that these dipeptides possess antioxidant properties that could mitigate oxidative stress.

Neuroprotective Potential

Both L-aspartic acid and L-methionine are integral to the biochemistry of the central nervous system. L-aspartate functions as an excitatory neurotransmitter, while L-methionine is the metabolic precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the brain. Studies have indicated that dietary restriction of methionine may confer neuroprotective benefits in animal models of Alzheimer's disease.[2] The potential for dipeptides composed of these amino acids to act as neuroprotective or neuromodulatory agents remains a compelling area for future research.

Relevant Pathways and Experimental Workflows

Although specific signaling cascades directly modulated by the L-methionine-L-aspartic acid dipeptide have not yet been identified, the metabolic pathway for methionine biosynthesis, which originates from aspartic acid, provides important biochemical context.

Biosynthesis of L-Methionine from L-Aspartic Acid

In plant and microbial systems, L-aspartic acid serves as the initial precursor for the de novo synthesis of L-methionine via a well-characterized, multi-enzyme pathway. A simplified schematic of this biosynthetic route is depicted below.

Caption: A simplified diagram of the L-Methionine biosynthetic pathway from L-Aspartic Acid.

General Workflow for Dipeptide Synthesis and Bio-Evaluation

The diagram below outlines a standard experimental workflow, from chemical synthesis to biological testing, for a novel dipeptide such as Asp-Met or Met-Asp.

Caption: A generalized workflow for the synthesis and biological evaluation of dipeptides.

Conclusion

The dipeptide of L-methionine and L-aspartic acid, existing as either Asp-Met or Met-Asp, represents a structurally simple yet potentially significant bioactive molecule. While comprehensive research into its specific biological activities is still in its nascent stages, the established roles of its constituent amino acids strongly suggest a potential for antioxidant, anti-platelet, and neuromodulatory functions. The synthesis and purification of these dipeptides are straightforward using modern peptide chemistry techniques. This guide highlights the need for further investigation to fully unlock the biological and therapeutic potential of these fundamental biomolecules.

References

- 1. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Methionine from Aspartic Acid

Introduction

While a direct biosynthetic pathway for a molecule termed "methionylaspartic acid" is not described in established biochemical literature, it is highly probable that the intended subject is the well-characterized biosynthesis of the essential amino acid L-methionine, which originates from L-aspartic acid. This pathway is a critical branch of the aspartate family of amino acid synthesis, which is essential in plants and microorganisms but absent in mammals, making its enzymes potential targets for herbicides and antimicrobial agents.[1][2] This guide provides an in-depth technical overview of the core biosynthetic pathway from aspartate to methionine, tailored for researchers, scientists, and professionals in drug development.

The synthesis of methionine from aspartate is a multi-step enzymatic process involving several key intermediates. This pathway is intricately regulated through feedback inhibition and gene expression modulation to maintain cellular homeostasis of methionine and its derivatives, such as S-adenosylmethionine (SAM), a universal methyl group donor.[3]

The Core Biosynthetic Pathway

The biosynthesis of methionine from aspartate can be conceptually divided into two main stages: the conversion of aspartate to homoserine, which is a common pathway for threonine and isoleucine biosynthesis as well, and the subsequent conversion of homoserine to methionine. The primary steps are outlined below.

Part 1: Aspartate to Homoserine

-

Phosphorylation of Aspartate: The pathway initiates with the phosphorylation of the β-carboxyl group of L-aspartate by aspartokinase (AK) to form β-aspartyl-phosphate. This is an ATP-dependent reaction and represents the committed step for the entire aspartate family pathway.[1][4]

-

Reduction of β-Aspartyl-Phosphate: Next, aspartate-semialdehyde dehydrogenase (ASADH) catalyzes the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[5][6]

-

Reduction to Homoserine: L-aspartate-β-semialdehyde is then reduced to L-homoserine by homoserine dehydrogenase (HSD) , another NADPH-dependent reaction.[4] In many bacteria, aspartokinase and homoserine dehydrogenase exist as bifunctional enzymes.[1]

Part 2: Homoserine to Methionine

-

Activation of Homoserine: L-homoserine is activated by phosphorylation, a reaction catalyzed by homoserine kinase (HSK) , to produce O-phospho-L-homoserine.[7] This step is a critical branch point, as the activated homoserine can be directed towards either threonine or methionine synthesis.[8]

-

Formation of Cystathionine: Cystathionine γ-synthase (CGS) catalyzes the condensation of O-phospho-L-homoserine with L-cysteine to form L-cystathionine.[8] This reaction incorporates sulfur into the carbon backbone derived from aspartate.

-

Cleavage of Cystathionine: Cystathionine β-lyase (CBL) then cleaves L-cystathionine to produce L-homocysteine, pyruvate, and ammonia.[7]

-

Methylation to Methionine: Finally, methionine synthase (MS) catalyzes the transfer of a methyl group from N5-methyl-tetrahydrofolate to the sulfur atom of L-homocysteine, forming L-methionine.[8]

Pathway Visualization

Caption: Biosynthetic pathway from L-Aspartate to L-Methionine.

Quantitative Data on Key Enzymes

The following table summarizes key quantitative parameters for some of the enzymes involved in the methionine biosynthesis pathway from various organisms. These values can vary depending on the specific organism and experimental conditions.

| Enzyme | Organism | Substrate(s) | K_m (µM) | Optimal pH | Optimal Temp (°C) | Reference |

| Aspartokinase | E. coli | L-Aspartate | 200-3000 | 7.5-8.5 | 37 | [1] |

| Aspartate-semialdehyde dehydrogenase | E. coli | L-Aspartate-β-semialdehyde | 10-100 | 8.0-9.0 | 30-40 | [5] |

| Homoserine dehydrogenase | E. coli | L-Aspartate-β-semialdehyde | 50-200 | 7.2-7.8 | 37 | [2] |

| Homoserine kinase | Arabidopsis thaliana | L-Homoserine | 100-500 | 8.0 | 30 | [7] |

| Cystathionine γ-synthase | Arabidopsis thaliana | O-Phosphohomoserine | 500-1500 | 7.5 | 30 | [8] |

| Cystathionine β-lyase | Arabidopsis thaliana | L-Cystathionine | 100-300 | 8.5 | 30 | [7] |

| Methionine synthase | Arabidopsis thaliana | L-Homocysteine | 10-50 | 7.2 | 30 | [8] |

Experimental Protocols

Assay for Aspartokinase Activity

This protocol is based on the hydroxamate assay, which measures the formation of β-aspartyl-hydroxamate from aspartate and hydroxylamine (B1172632) in the presence of ATP.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

L-Aspartate (100 mM)

-

ATP (100 mM)

-

MgCl₂ (200 mM)

-

Hydroxylamine-HCl (1 M, neutralized to pH 7.5 with NaOH)

-

Enzyme extract or purified aspartokinase

-

Stopping reagent: 10% (w/v) FeCl₃, 3.3% (w/v) trichloroacetic acid in 0.7 M HCl

Procedure:

-

Prepare a reaction mixture containing 500 µL Tris-HCl, 100 µL L-aspartate, 100 µL ATP, 100 µL MgCl₂, and 100 µL hydroxylamine.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme sample.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 1.5 mL of the stopping reagent.

-

Centrifuge the mixture at 5000 x g for 10 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 540 nm.

-

A standard curve using known concentrations of β-aspartyl-hydroxamate should be prepared to quantify the results.

Workflow for Enzyme Purification

A general workflow for the purification of a recombinant enzyme from this pathway, for example, homoserine kinase, is depicted below.

Caption: General workflow for recombinant enzyme purification.

Regulation of the Pathway

The biosynthesis of methionine is tightly regulated to prevent the over-accumulation of the amino acid and to coordinate its synthesis with that of other amino acids derived from aspartate.[9] The primary regulatory mechanisms include:

-

Feedback Inhibition: The final products of the pathway, such as methionine and S-adenosylmethionine (SAM), often act as allosteric inhibitors of the early enzymes in the pathway, particularly aspartokinase.[10] Different isoforms of aspartokinase can be sensitive to different end products (e.g., lysine, threonine, or methionine), allowing for fine-tuned control of the flux through the various branches of the aspartate family pathway.[10]

-

Transcriptional Regulation: The expression of the genes encoding the biosynthetic enzymes can be regulated by the intracellular concentrations of the end-product amino acids. For instance, in some bacteria, high levels of methionine can repress the transcription of the genes in the methionine biosynthetic operon.

Conclusion

The biosynthesis of L-methionine from L-aspartic acid is a fundamental metabolic pathway in a wide range of organisms. Its absence in mammals makes it a compelling target for the development of new antimicrobial drugs and herbicides. A thorough understanding of the enzymes involved, their kinetics, and the regulatory networks that control the flow of metabolites through this pathway is crucial for researchers and drug development professionals seeking to exploit this pathway for therapeutic or agricultural purposes. Further research into the specific isoforms of the enzymes in pathogenic organisms and the elucidation of their three-dimensional structures will continue to provide opportunities for the design of potent and selective inhibitors.

References

- 1. The initial step in the archaeal aspartate biosynthetic pathway catalyzed by a monofunctional aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The central enzymes of the aspartate family of amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Regulation of aspartate-derived amino acid homeostasis in potato plants (Solanum tuberosum L.) by expression of E. coli homoserine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the regulation of aspartate metabolism using a model based on measured kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spontaneous Formation of Isoaspartyl Residues in Proteins and Their Methionine-Dependent Repair

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the natural occurrence of isoaspartyl residues in proteins, a common form of non-enzymatic protein damage. It details the chemical mechanisms of formation, the crucial role of S-adenosyl-L-methionine in the enzymatic repair process, methods for detection and quantification, and the biological implications of this modification.

While the term "methionylaspartic acid" refers to a dipeptide composed of methionine and aspartic acid, which can be an intermediate in protein breakdown, it is not a recognized naturally occurring post-translational modification within a protein's polypeptide chain.[1][2][3] It is likely that interest in this term stems from the critical involvement of methionine in the repair of a common modification of aspartic acid residues, namely the formation of isoaspartate. This guide will focus on this well-documented and biologically significant process.

Introduction to Isoaspartate Formation

The formation of isoaspartyl (isoAsp) residues is a spontaneous, non-enzymatic post-translational modification that can occur in proteins under physiological conditions.[4][5] This modification involves the rearrangement of the peptide backbone at asparagine (Asn) or aspartic acid (Asp) residues. The formation of an isoaspartyl residue introduces a "kink" in the polypeptide chain by inserting an additional methylene (B1212753) group into the backbone, which can alter the protein's structure, function, and stability.[6][7] This process is considered a form of molecular damage and has been implicated in aging and various diseases, including neurodegenerative disorders.[8][9]

The Chemical Mechanism of Isoaspartate Formation and Repair

The formation of isoaspartate proceeds through a succinimide (B58015) intermediate.[1][4] This process can be initiated by either the deamidation of an asparagine residue or the dehydration of an aspartic acid residue. The subsequent hydrolysis of the succinimide ring yields a mixture of normal L-aspartyl and L-isoaspartyl residues, with the isoaspartyl form being the major product (typically in a 2:1 to 3:1 ratio).[4][10]

dot

Caption: Mechanism of isoaspartate formation and PIMT-catalyzed repair.

The repair of isoaspartyl residues is an active process catalyzed by the enzyme Protein L-isoaspartyl methyltransferase (PIMT).[5][8] PIMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate the α-carboxyl group of the isoaspartyl residue.[11][12] This methylation creates a labile methyl ester that spontaneously converts back to the succinimide intermediate, which can then be hydrolyzed to the normal aspartyl residue.[1]

Quantitative Data on Isoaspartate Formation

The rate of isoaspartate formation is highly dependent on the local peptide sequence and the three-dimensional structure of the protein. Residues with small, flexible side chains C-terminal to Asn or Asp, such as glycine (B1666218) and serine, significantly accelerate the rate of succinimide formation.[4][13]

| Peptide Sequence | Half-life (days) at 37°C, pH 7.4 | Reference |

| L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala | 1.4 | [2] |

| Gly-Gly-Asn-Gly-Gly | 1.03 | [4] |

| Gly-Gly-Asn-Ala-Gly | 21.1 | [4] |

| Asn-Gly | ~1.4 | [14] |

| Asn-Phe | >100 | [14] |

| Glutamine-containing peptide (VQIV) | 559 | [8] |

Note: The half-life refers to the time for half of the specified Asn or Gln residue to undergo deamidation.

In aged tissues, the accumulation of isoaspartate can be substantial. For example, in the human eye lens, isoaspartate levels can reach up to 17,200 pmol per milligram of protein in certain fractions, corresponding to an average of 0.4 isoaspartyl residues per polypeptide chain.[6][13]

Experimental Protocols

Mass spectrometry is a powerful tool for the identification and quantification of isoaspartyl residues. Since isoaspartate and aspartate are isomers, they have the same mass, necessitating tandem mass spectrometry (MS/MS) for differentiation.[3] Electron Transfer Dissociation (ETD) is particularly effective as it generates diagnostic fragment ions (c+57 and z-57) that are unique to isoaspartate.[3][7]

dot

Caption: Experimental workflow for isoaspartate detection by LC-MS/MS.

Protocol Outline:

-

Sample Preparation:

-

For purified proteins, proceed with in-solution digestion. For complex mixtures, proteins can be separated by SDS-PAGE, and the bands of interest can be excised for in-gel digestion.[15]

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA) to prevent refolding.[15]

-

Enzymatic Digestion: Digest the protein with trypsin overnight at 37°C. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.[15][16]

-

Peptide Extraction and Desalting: Extract the resulting peptides from the gel (if applicable) and desalt using a C18 ZipTip or equivalent.[16]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography: Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile (B52724) in 0.1% formic acid.[3][17]

-

Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer capable of both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[3][18]

-

Acquire MS1 scans to determine the mass-to-charge ratio of the precursor peptide ions.

-

Perform data-dependent MS/MS analysis on the most intense precursor ions using both CID (for peptide sequencing) and ETD (for isoaspartate identification).[3]

-

-

-

Data Analysis:

-

Process the raw data using a suitable software suite.

-

Search the MS/MS spectra against a protein database to identify the peptide sequences.

-

Specifically look for the diagnostic fragment ions (c+57 and z-57) in the ETD spectra to confirm the presence and location of isoaspartyl residues.[3][7]

-

Quantify the relative abundance of isoaspartate-containing peptides by comparing their peak areas to those of the corresponding unmodified aspartate-containing peptides in the LC chromatogram.

-

The activity of PIMT can be measured by quantifying the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.[19][20] This can be done using a non-radioactive HPLC-based method.

dot

Caption: Workflow for the PIMT enzyme activity assay.

Protocol Outline:

-

Reagent Preparation:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the enzyme source, isoaspartate-containing substrate, and SAM in a suitable reaction buffer (e.g., pH 7.5-8.0).[20]

-

Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30 minutes).[20][21]

-

Stop the reaction by adding a stop solution, such as an acid (e.g., trichloroacetic acid).[21]

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Inject the supernatant onto a C18 reversed-phase HPLC column.[19][22]

-

Separate the reaction components using a suitable gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

-

Detect the elution of SAH by monitoring the absorbance at 260 nm.[19][22]

-

-

Data Analysis:

-

Integrate the peak area of the SAH peak.

-

Generate a standard curve by injecting known concentrations of SAH and plotting peak area against concentration.

-

Calculate the amount of SAH produced in the enzymatic reaction from the standard curve.

-

Express PIMT activity as the rate of SAH formation per unit time per amount of enzyme/protein (e.g., pmol/min/mg).

-

Biological Significance and Implications

The accumulation of isoaspartyl residues can have significant biological consequences:

-

Loss of Protein Function: The structural perturbation caused by isoaspartate formation can disrupt the active site or binding sites of enzymes and other proteins, leading to a loss of biological activity.[9]

-

Protein Aggregation: Isoaspartate formation has been shown to promote the aggregation of proteins, a hallmark of many neurodegenerative diseases such as Alzheimer's disease.[6][8]

-

Autoimmunity: The presence of isoaspartyl residues can create novel epitopes that may be recognized by the immune system, potentially triggering an autoimmune response.[13]

-

Regulation of Biological Processes: While often viewed as damage, there is emerging evidence that isoaspartate formation may, in some cases, act as a molecular switch to regulate protein function or degradation.[5]

The PIMT repair pathway, which is dependent on the methionine cycle for the supply of SAM, is therefore crucial for maintaining protein integrity and cellular homeostasis. Deficiencies in PIMT have been shown to lead to the accumulation of damaged proteins and severe neurological phenotypes in animal models.[8][9]

Conclusion

The spontaneous formation of isoaspartyl residues is a prevalent and significant post-translational modification that impacts protein structure and function. Understanding the mechanisms of its formation and the methionine-dependent repair pathway is critical for researchers in various fields, from basic science to the development of therapeutic proteins. The experimental protocols outlined in this guide provide a framework for the accurate detection and quantification of this important modification, enabling further investigation into its role in health and disease.

References

- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-Gel Digestion - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]

- 7. Analysis of Isoaspartic Acid by Selective Proteolysis with Asp-N and Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Damaged proteins bearing L-isoaspartyl residues and aging: a dynamic equilibrium between generation of isomerized forms and repair by PIMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 12. promegaconnections.com [promegaconnections.com]

- 13. The l-isoaspartate modification within protein fragments in the aging lens can promote protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A quantitative analysis of spontaneous isoaspartate formation from N-terminal asparaginyl and aspartyl residues [ouci.dntb.gov.ua]

- 15. nccs.res.in [nccs.res.in]

- 16. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In-Source Decay Characterization of Isoaspartate and β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ISOQUANT® Isoaspartate Detection Kit [promega.com]

- 20. researchgate.net [researchgate.net]

- 21. promega.com [promega.com]

- 22. promega.com [promega.com]

Unraveling the Potential Biological Functions of Methionylaspartic Acid: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – While the dipeptide Methionylaspartic acid (Met-Asp) is recognized as a fundamental metabolite, its specific biological functions have remained largely enigmatic. A comprehensive review of available literature suggests that while direct research on the isolated dipeptide is limited, its presence within larger peptide structures points towards significant roles in physiological processes, most notably in the regulation of gastric acid secretion. This technical guide synthesizes the current understanding of Methionylaspartic acid's predicted biological activities, offering insights for researchers, scientists, and professionals in drug development.

Methionylaspartic acid is a dipeptide composed of the amino acids L-methionine and L-aspartic acid.[1] Its role as a metabolite is established, though specific pathways and functions are not yet fully elucidated.[1] Emerging evidence, however, positions peptides containing the Met-Asp motif as having potential therapeutic applications, particularly as gastrin antagonists.

Predicted Biological Function: Gastrin Antagonism

The most compelling evidence for a biological role of the Methionylaspartic acid sequence lies in its involvement in the antagonism of the gastrin receptor. Gastrin, a peptide hormone, is a primary regulator of gastric acid secretion.[2] The C-terminal tetrapeptide of gastrin, Trp-Met-Asp-Phe-NH2, is crucial for its biological activity.[2][3] Research has demonstrated that modifications to this sequence, particularly the removal of the C-terminal phenylalanine, can convert the peptide from an agonist to an antagonist.

A key finding is that the tripeptide Boc-Trp-Met-Asp-NH2, which contains the Met-Asp sequence, acts as a gastrin antagonist, inhibiting gastrin-induced acid secretion.[1] This suggests that the Methionylaspartic acid moiety is a critical component of this antagonistic activity.

Quantitative Data on Gastrin Antagonist Activity

The following table summarizes the in vivo potency of various peptides in inhibiting gastrin-induced acid secretion.

| Peptide | Agonist/Antagonist | Potency (ED50) |

| Z-Tyr(SO3-)-Met-Gly-Trp-Met-Asp-NH2 | Antagonist | 1.5 µmol/kg |

| Boc-Trp-Met-Asp-NH2 | Antagonist | 12 µmol/kg |

Data sourced from Martinez et al. (1985).[1]

Potential Antioxidant Activity

Some studies have explored the antioxidant properties of methionine-containing dipeptides.[4][5] While a specific study on a range of methionine dipeptides excluded Methionylaspartic acid from its final correlation analysis, the presence of methionine suggests a potential, albeit unconfirmed, antioxidant role.[4][5] Further investigation is required to determine if Met-Asp exhibits radical scavenging or other antioxidant activities.

Metabolic Fate

The peptide bond between methionine and aspartic acid is subject to enzymatic cleavage. Research has identified an enzymatic activity in the rat kidney capable of hydrolyzing this bond within a larger peptide, suggesting a role for such enzymes in the metabolism and potential inactivation of Met-Asp-containing peptides.

Experimental Protocols

In Vivo Assay for Gastrin Antagonist Activity

The following is a generalized protocol for assessing the in vivo gastrin antagonist activity of a compound, based on methodologies implied in the cited literature.

Objective: To determine the dose-dependent inhibitory effect of a test compound (e.g., a Met-Asp-containing peptide) on gastrin-induced gastric acid secretion in a rat model.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Urethane (anesthetic)

-

Pentagastrin (B549294) (gastrin analog)

-

Test compound (e.g., Boc-Trp-Met-Asp-NH2)

-

Saline solution (0.9% NaCl)

-

pH meter and electrode

-

Surgical instruments for tracheotomy and catheterization

-

Infusion pumps

Procedure:

-

Animal Preparation: Rats are fasted for 24 hours with free access to water. Anesthesia is induced with urethane. A tracheotomy is performed to ensure a clear airway.

-

Catheterization: The jugular vein is catheterized for intravenous infusion of pentagastrin and the test compound. The stomach is perfused with saline at a constant rate, and the perfusate is collected to measure acid output.

-

Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of pentagastrin is administered to induce a submaximal stimulation of gastric acid secretion.

-

Administration of Test Compound: Once a stable plateau of acid secretion is achieved, the test compound is administered intravenously as a bolus injection or a continuous infusion at various doses.

-

Measurement of Acid Output: The collected gastric perfusate is titrated with a standard NaOH solution to determine the acid concentration. The acid output is calculated and expressed in µmol H+/min.

-

Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in acid secretion compared to the control (pentagastrin alone). The ED50 (the dose required to produce 50% of the maximal inhibition) is determined from the dose-response curve.

Visualizations

Logical Relationship in Gastrin Antagonism

Caption: Gastrin antagonism by Met-Asp containing peptides.

Hypothetical Workflow for Screening Methionylaspartic Acid Bioactivity

Caption: A proposed workflow for investigating Met-Asp bioactivity.

Future Directions

The current body of research strongly suggests that the Methionylaspartic acid motif is a key player in the biological activity of certain peptides, particularly as gastrin antagonists. However, there is a clear need for further research to elucidate the specific functions of the isolated Met-Asp dipeptide. Future studies should focus on:

-

Direct Biological Assays: Performing in vitro and in vivo studies on the purified Met-Asp dipeptide to assess its antioxidant, anti-inflammatory, and receptor-binding properties.

-

Metabolomic Studies: Identifying and quantifying Met-Asp in biological fluids and tissues to understand its endogenous roles.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Met-Asp to understand the structural requirements for any observed biological activity.

References

- 1. A new class of potent gastrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10906884B2 - Benzodiazepine derivatives as CCK2/gastrin receptor antagonists - Google Patents [patents.google.com]

- 3. Frontiers | Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Methionyl-Aspartic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Methionyl-Aspartic acid (Met-Asp), composed of the amino acids methionine and aspartic acid, represents a fundamental structural motif in a vast array of proteins. The unique physicochemical properties of its constituent residues—the flexible, hydrophobic, and sulfur-containing side chain of methionine, and the negatively charged, hydrophilic side chain of aspartic acid—give rise to a diverse range of potential interactions that are critical for protein structure, function, and regulation. Understanding these interactions at a molecular level is paramount for deciphering biological mechanisms and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the core in silico methodologies employed to model and analyze the interactions of the Methionyl-Aspartic acid dipeptide. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in computational biophysics and chemistry. This document outlines detailed experimental protocols for molecular dynamics simulations and quantum mechanics calculations, presents relevant quantitative data in a structured format, and provides visual workflows to guide the computational investigation of Met-Asp interactions. While direct experimental data on the signaling pathways of the isolated Met-Asp dipeptide is limited, this guide offers a framework for exploring its potential biological roles through computational approaches.

Data Presentation: Quantitative Analysis of Dipeptide Interactions

Table 1: Conformational Free Energy of Alanine (B10760859) Dipeptide in Explicit Water

| Dihedral Angles (Φ, Ψ) | Free Energy (kJ/mol) |

| (-75°, -20°) (αR) | ~0 |

| (-150°, 150°) (β) | ~3-6 |

| (-75°, 150°) (P_II) | ~3-6 |

| (50°, 50°) (αL) | ~9-12 |

| (150°, -150°) | ~12-15 |

| (75°, -50°) | ~15-18 |

Data adapted from simulations of alanine dipeptide, a benchmark system for studying peptide conformational dynamics. The free energy landscape reveals the relative stability of different backbone conformations.[1][2][3][4]

Table 2: Binding Affinity of Peptides Containing Aspartic Acid and Methionine Motifs

| Peptide/Inhibitor | Target Protein | Binding Affinity (K_d / K_i / IC_50) | Experimental Method | Reference |

| Met-binding peptide (YLFSVHWPPLKA) | c-Met receptor | IC_50: ~10 µM | Competition ELISA | [5] |

| Bcl-2 BH4 peptide | ASPP2Ank-SH3 | K_d: 4.7 ± 0.2 μM | Fluorescence Spectroscopy | [6] |

| (D)PMI-γ (DWWPLAFEAL LR) | MDM2 | K_d: 53 nM | Not Specified | [6] |

| (D)PMI-α (TNWYANLEKLL R) | MDM2 | K_d: 219 nM | Not Specified | [6] |

This table provides examples of binding affinities for peptides containing either methionine or aspartic acid, illustrating the range of interaction strengths these residues can be involved in.[5][6]

Experimental Protocols

This section details the methodologies for performing molecular dynamics (MD) simulations and quantum mechanics (QM) calculations to investigate the interactions of the Met-Asp dipeptide. These protocols are synthesized from established practices for peptide simulations.[7][8][9][10][11][12][13]

Molecular Dynamics (MD) Simulation of Met-Asp in Aqueous Solution

This protocol outlines the steps for a standard MD simulation of the Met-Asp dipeptide in an explicit water solvent using GROMACS, a widely used MD simulation package.[7][8][9][11][13]

1.1. System Preparation:

-

Obtain Initial Structure: A three-dimensional structure of the Met-Asp dipeptide can be built using molecular modeling software such as Avogadro, PyMOL, or the build command in a molecular editor.

-

Force Field Selection: Choose a suitable force field. Common choices for protein and peptide simulations include AMBER (e.g., ff14SB, ff19SB) and CHARMM (e.g., CHARMM36m).[14][15][16][17][18][19][20][21][22][23] Ensure that the force field includes parameters for both methionine and aspartic acid.

-

Topology Generation: Use the pdb2gmx tool in GROMACS to generate the molecular topology file (.top) and a processed structure file (.gro). This step assigns atom types, charges, and bonded parameters from the chosen force field.

-

Solvation: Create a simulation box and solvate the dipeptide with a chosen water model (e.g., TIP3P, SPC/E). The editconf and solvate tools in GROMACS are used for this purpose.

-

Adding Ions: Neutralize the system and add ions to mimic a physiological salt concentration (e.g., 0.15 M NaCl) using the grompp and genion tools.

1.2. Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes introduced during the setup. This is typically done using the steepest descent algorithm.

1.3. Equilibration:

-

NVT Equilibration: Perform a short simulation in the NVT (isothermal-isochoric) ensemble to bring the system to the desired temperature. The temperature is controlled using a thermostat (e.g., V-rescale).

-

NPT Equilibration: Follow with a longer simulation in the NPT (isothermal-isobaric) ensemble to adjust the system's pressure and density. A barostat (e.g., Parrinello-Rahman) is used to maintain constant pressure.

1.4. Production MD:

-

Run the production simulation for the desired length of time (nanoseconds to microseconds, depending on the process of interest). Trajectory data (atomic coordinates over time) are saved at regular intervals.

1.5. Analysis:

-

Analyze the trajectory to study the conformational dynamics, solvent interactions, and other properties of the Met-Asp dipeptide. Common analyses include root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and analysis of hydrogen bonds.

Quantum Mechanics (QM) Calculation of Met-Asp Electronic Properties

This protocol describes the general steps for performing a QM calculation to investigate the electronic structure and properties of the Met-Asp dipeptide.

2.1. Structure Optimization:

-

The initial geometry of the Met-Asp dipeptide, obtained from molecular modeling or a classical simulation, is optimized at a chosen level of theory (e.g., Density Functional Theory with a specific functional like B3LYP) and basis set (e.g., 6-31G*). This finds the lowest energy conformation of the molecule.

2.2. Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain vibrational frequencies, which can be compared with experimental infrared (IR) or Raman spectra.

2.3. Electronic Property Calculation:

-

From the optimized wavefunction, various electronic properties can be calculated, including:

-

Molecular Orbitals (HOMO/LUMO): To understand the electronic transitions and reactivity.

-

Partial Atomic Charges: To analyze the charge distribution and electrostatic potential.

-

Dipole Moment: To characterize the overall polarity of the molecule.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Since no specific signaling pathway directly involving the Met-Asp dipeptide is established, the following diagram illustrates a hypothetical workflow for investigating its potential interactions with a target protein, a common scenario in drug discovery and molecular biology research.

Caption: A computational workflow for investigating Met-Asp dipeptide interactions with a protein target.

The following diagram illustrates the general workflow for performing a molecular dynamics simulation of the Met-Asp dipeptide.

Caption: A general workflow for molecular dynamics simulation of the Met-Asp dipeptide.

Finally, this diagram outlines the steps for a quantum mechanics calculation to study the electronic properties of the Met-Asp dipeptide.

Caption: A workflow for quantum mechanics calculations of the Met-Asp dipeptide.

Conclusion

The in silico modeling of Methionyl-Aspartic acid interactions provides a powerful avenue for understanding the fundamental principles that govern its role in protein structure and function. While direct experimental data on the isolated dipeptide may be limited, the computational methodologies outlined in this guide offer a robust framework for generating hypotheses and gaining detailed molecular insights. By combining molecular dynamics simulations to explore conformational landscapes and interactions with the surrounding environment, and quantum mechanics calculations to probe electronic structure and reactivity, researchers can build a comprehensive picture of Met-Asp's behavior. The provided workflows and reference data serve as a starting point for designing and executing computational studies that can ultimately contribute to the broader understanding of protein science and aid in the development of novel therapeutic interventions. As computational power and methodological sophistication continue to advance, the predictive accuracy and scope of in silico modeling will undoubtedly play an increasingly vital role in biological and pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Free Energy Landscape: From Dynamics to Networks and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a met-binding peptide from a phage display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. upcommons.upc.edu [upcommons.upc.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 14. Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amber force field parameters for simulations of phosphorylated amino acids - American Chemical Society [acs.digitellinc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of the additive CHARMM all-atom protein force field targeting improved sampling of the backbone φ, ψ and side-chain χ1 and χ2 dihedral angles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. amber.manchester.ac.uk [amber.manchester.ac.uk]

- 22. Development of CHARMM-compatible force-field parameters for cobalamin and related cofactors from quantum mechanical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Dipeptide Methionylaspartic Acid: A Technical Guide to Its Context, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionylaspartic acid (Met-Asp), a dipeptide composed of L-methionine and L-aspartic acid, represents a specific molecule within the vast and historically significant class of peptides. While the direct discovery and specific biological signaling pathways of Methionylaspartic acid are not extensively documented in publicly available research, its existence is confirmed, and its properties can be inferred from the extensive knowledge of its constituent amino acids and the broader field of peptide chemistry. This technical guide provides an in-depth overview of the historical context of dipeptide research, details the physicochemical properties of Methionylaspartic acid, outlines established experimental protocols for its synthesis and characterization, and explores the potential biological roles based on the known signaling pathways of methionine and aspartic acid.

Historical Context: The Dawn of Peptide Science

The journey to understanding molecules like Methionylaspartic acid began in the early 19th century with the isolation of the first amino acids. In 1820, French chemist Henri Braconnot isolated glycine (B1666218) from gelatin, marking a pivotal moment in the study of proteins.[1] This was followed by the discovery of numerous other amino acids throughout the century.

The true revolution in peptide science was ignited by the German chemist Emil Fischer. In the late 1890s, Fischer proposed the concept of the "peptide bond" linking amino acids together.[1] His groundbreaking work culminated in the first successful synthesis of a dipeptide, glycylglycine, in 1901, a feat that earned him the Nobel Prize in Chemistry in 1902.[1] Fischer's introduction of the term "peptide" in 1902 laid the foundation for a new field of study.[2]

The 20th century witnessed an explosion in peptide research. The discovery of insulin (B600854) in the 1920s highlighted the profound medicinal importance of peptides.[1] The subsequent decades saw the isolation and synthesis of numerous biologically active peptides, further solidifying their role as crucial signaling molecules, hormones, and neurotransmitters.[2][3] The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the 1950s revolutionized the field, enabling the rapid and efficient synthesis of peptides and paving the way for the creation of countless novel peptide molecules for research and therapeutic applications.[3]

While the specific discovery of Methionylaspartic acid is not a landmark event in the historical record, its synthesis and study are a direct result of these foundational discoveries in peptide chemistry.

Physicochemical Properties of Methionylaspartic Acid

Quantitative data for L-methionyl-L-aspartic acid is available from various chemical databases. The following table summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C9H16N2O5S | [4] |

| Molecular Weight | 264.30 g/mol | [4] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid | [4] |

| Monoisotopic Mass | 264.07799279 Da | [4] |

| XLogP3-AA | -4.4 | [4] |

| Polar Surface Area | 155 Ų | [4] |

| Rotatable Bond Count | 7 | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Formal Charge | 0 | [4] |

Experimental Protocols

The synthesis and characterization of Methionylaspartic acid would follow well-established protocols for dipeptide synthesis. Both solid-phase and solution-phase methods are applicable.

Solid-Phase Peptide Synthesis (SPPS) of Methionylaspartic Acid

Solid-phase peptide synthesis is a widely used method for its efficiency and ease of purification. The general workflow for the synthesis of Met-Asp would be as follows:

Detailed Steps:

-

Resin Swelling: Rink amide resin is swelled in N,N-dimethylformamide (DMF).[5]

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.[5][6]

-

First Amino Acid Coupling: Fmoc-L-Asp(OtBu)-OH is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and coupled to the resin.[6] The tert-butyl (OtBu) group protects the side chain carboxyl group of aspartic acid.

-

Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[6]

-

Second Amino Acid Coupling: The Fmoc group on the newly attached aspartic acid is removed, and Fmoc-L-Met-OH is then coupled using the same activation and coupling procedure.

-

Final Deprotection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed. The dipeptide is then cleaved from the resin, and the side-chain protecting group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.[5]

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8]

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution. While generally more labor-intensive for longer peptides, it can be efficient for dipeptide synthesis.

Detailed Steps:

-

Protection: The amino group of L-methionine is protected (e.g., with a Boc or Fmoc group), and the C-terminal carboxyl group of L-aspartic acid is protected (e.g., as a methyl or benzyl ester). The side chain of aspartic acid must also be protected.

-

Activation and Coupling: The carboxyl group of the protected methionine is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like HOBt, or a uronium-based reagent like HATU. The activated methionine is then reacted with the protected aspartic acid to form the dipeptide.

-

Deprotection: The protecting groups are removed in a stepwise manner.

-

Purification: The final dipeptide is purified using techniques such as crystallization or column chromatography.

-

Characterization: The structure and purity are confirmed by MS, NMR, and elemental analysis.

Characterization Techniques

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized Methionylaspartic acid.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized dipeptide and for purification.[7][8] |